molecular formula C15H10N6O B2404905 N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-cyanobenzamide CAS No. 1448037-05-5

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-cyanobenzamide

Cat. No.: B2404905
CAS No.: 1448037-05-5
M. Wt: 290.286
InChI Key: POIBZRGOFBKXBU-UHFFFAOYSA-N
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Description

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-cyanobenzamide is a complex organic compound that features an imidazole ring, a pyrimidine ring, and a cyanobenzamide group

Properties

IUPAC Name

3-cyano-N-(6-imidazol-1-ylpyrimidin-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N6O/c16-8-11-2-1-3-12(6-11)15(22)20-13-7-14(19-9-18-13)21-5-4-17-10-21/h1-7,9-10H,(H,18,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIBZRGOFBKXBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CC(=NC=N2)N3C=CN=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-cyanobenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole and pyrimidine intermediates, which are then coupled under specific conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-cyanobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-cyanobenzamide has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-cyanobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrimidine rings play a crucial role in binding to these targets, often through hydrogen bonding or hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole and pyrimidine derivatives, such as:

    Imatinib: A well-known tyrosine kinase inhibitor used in cancer therapy.

    Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders.

    Metronidazole: An antibiotic and antiprotozoal medication.

Uniqueness

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-cyanobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in research and industry.

Biological Activity

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-cyanobenzamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H15N7O
  • Molecular Weight : 325.35 g/mol
  • IUPAC Name : this compound

This compound exhibits biological activity primarily through its inhibitory effects on specific kinases, particularly BCR-ABL, which is implicated in chronic myeloid leukemia (CML). The compound's structure allows it to effectively bind to the ATP-binding site of the kinase, blocking its activity.

In Vitro Studies

In vitro studies have demonstrated that this compound possesses significant inhibitory activity against BCR-ABL kinase. For instance:

CompoundIC50 (nM)Target
This compound8.5BCR-ABL

These results indicate that the compound is a potent inhibitor, potentially serving as a lead for the development of new therapeutic agents for CML .

Case Studies

In a study focused on the synthesis and biological evaluation of imidazole-based compounds, this compound was identified as one of the most effective inhibitors against BCR-ABL. The study utilized molecular docking techniques to confirm the binding affinity and orientation within the active site of the kinase .

Another study highlighted its effectiveness in inhibiting cell proliferation in K562 cells (a model for CML), with an IC50 value indicating strong anti-proliferative effects. The compound's mechanism was further elucidated through signaling pathway analysis, revealing that it induces apoptosis in cancer cells via modulation of key survival pathways .

Toxicity and Safety

Preliminary toxicity assessments have shown that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to assess long-term effects and potential side effects in vivo.

Future Directions

Future research should focus on:

  • In Vivo Studies : To evaluate the efficacy and safety in animal models.
  • Structure-Activity Relationship (SAR) : To optimize the compound for better potency and selectivity.
  • Combination Therapies : Exploring synergistic effects with existing CML treatments.

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